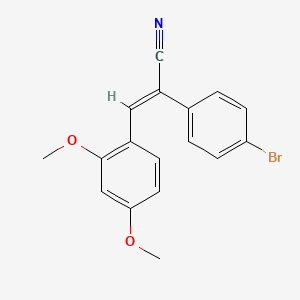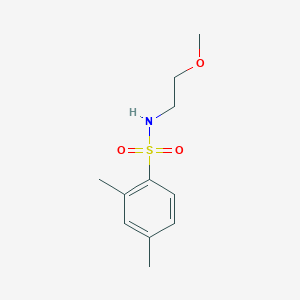![molecular formula C16H18ClN3O2 B5297015 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has been shown to be effective in preclinical studies against various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine binds to the active site of BTK and inhibits its kinase activity. BTK is a critical component of the BCR signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its antitumor effects, this compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its potential to cause immunosuppression, which may increase the risk of infections.
Direcciones Futuras
Future research on 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine could focus on its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or the BCL-2 family of proteins. Additionally, further studies are needed to investigate the potential use of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine involves the reaction of 2-(4-chlorophenyl)-4-morpholin-4-yl-thiazole with 6-(methoxymethyl)pyrimidin-4-amine in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that this compound has potent antitumor activity against CLL, MCL, and DLBCL xenograft models.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-21-10-14-8-16(19-11-18-14)20-6-7-22-15(9-20)12-2-4-13(17)5-3-12/h2-5,8,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHYVMBSAZZYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297003.png)
![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)